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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-nitrophenol

CAS No.: 65001-79-8

Cat. No.: B1592848 Get Quote

CAS Number: 65001-79-8 Molecular Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol [1]

[2]

Executive Summary
This technical guide details the synthesis of 5-Chloro-4-fluoro-2-nitrophenol, a critical

intermediate in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides

(e.g., Flumioxazin analogs) and specific kinase inhibitors in pharmaceutical research.[2]

The primary challenge in synthesizing this scaffold is achieving high regioselectivity during the

introduction of the nitro group.[2] The presence of both chlorine and fluorine atoms on the

phenol ring creates competing electronic and steric directing effects.[2] This guide presents the

Nitration of 3-Chloro-4-fluorophenol as the optimal laboratory and pilot-scale pathway, offering

a balance of yield (~60%), availability of precursors, and operational simplicity.[2] An alternative

nucleophilic aromatic substitution (SNAr) route suitable for industrial scale-up is also analyzed.

[2]

Retrosynthetic Analysis
The strategic disconnection relies on the strong ortho/para directing power of the hydroxyl

group relative to the halogens.[2]
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Regioselectivity Logic

Target:
5-Chloro-4-fluoro-2-nitrophenol

(CAS 65001-79-8)

Precursor:
3-Chloro-4-fluorophenol

(CAS 351-28-0)

Nitration (EAS)
Regioselective at C6

Reagents:
HNO3 / AcOH

OH directs Ortho/Para.
Para (C4) blocked by F.

Ortho (C2) hindered by Cl.
Ortho (C6) is accessible.

Click to download full resolution via product page

Caption: Retrosynthetic disconnection showing the regioselective nitration logic.

Primary Pathway: Nitration of 3-Chloro-4-
fluorophenol
This protocol is based on electrophilic aromatic substitution (EAS).[2] The starting material, 3-

chloro-4-fluorophenol, directs the incoming nitro group to the ortho positions relative to the

hydroxyl group.[2]

Mechanistic Insight[2][3]
Electronic Effects: The hydroxyl group (-OH) is a strong activator and ortho, para-director.[2]

The halogens (-Cl, -F) are deactivators but also ortho, para-directors.[2][3] The -OH effect

dominates.[2]

Steric Effects:

Position 2 (Ortho to OH): Flanked by the -OH group and the bulky -Cl atom at position 3.

[2] This site is sterically crowded.[2][3]
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Position 6 (Ortho to OH): Flanked by the -OH group and a hydrogen atom.[2] This site is

sterically accessible.[2]

Outcome: Nitration occurs preferentially at Position 6.[2] Upon product formation, standard

IUPAC numbering priorities reassign this carbon as C2, yielding the target 5-Chloro-4-
fluoro-2-nitrophenol.[2]

Experimental Protocol
Scale: 5.0 g Batch Estimated Yield: 60%

Reagents & Materials
Reagent

CAS No.[2][3]
[4][5][6][7]

Amount Equivalents Role

3-Chloro-4-

fluorophenol
351-28-0 5.0 g 1.0 eq Substrate

Nitric Acid

(HNO₃)
7697-37-2 ~2.5 mL 1.1 eq

Nitrating Agent

(15% sol.)[2]

Acetic Acid

(AcOH)
64-19-7 50 mL Solvent

Solvent/Moderat

or

Ethyl Acetate 141-78-6 - -
Extraction

Solvent

Step-by-Step Procedure
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-

chloro-4-fluorophenol (5.0 g, 34 mmol) in glacial acetic acid (40 mL).

Cooling: Place the reaction vessel in an ice-water bath and cool the internal temperature to

0–5 °C.

Nitration: Slowly add a solution of 15% HNO₃ in acetic acid (prepared by diluting conc.

HNO₃) dropwise over 20 minutes.[2]
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Critical Control Point: Maintain temperature < 10 °C to prevent dinitration (formation of 3-

chloro-4-fluoro-2,6-dinitrophenol).[2]

Reaction: Stir the mixture at 0 °C for 1 hour. Monitor reaction progress via TLC (Mobile

phase: 20% EtOAc/Hexanes) or HPLC.[2]

Quenching: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The

product may precipitate as a solid.[2]

Work-up:

If solid precipitates: Filter via suction, wash with cold water (3 x 50 mL).[2]

If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[2] Wash combined organic layers with

brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

Purification: The crude material often contains ~10-15% dinitrophenol impurity.[2] Purify via

Flash Column Chromatography using a gradient of Methanol/Dichloromethane (0% to 10%

MeOH) or EtOAc/Hexanes.

Characterization:

Appearance: Yellow solid.[2][3]

¹H NMR (CDCl₃): Look for two aromatic doublets (para-coupling is blocked, so meta-

coupling or specific F-coupling patterns will be visible).[2] The shift of the proton ortho to

the nitro group will be significantly deshielded.[2]

Alternative Pathway: Industrial SNAr Route
For large-scale manufacturing where nitration safety (exotherms) is a concern, a Nucleophilic

Aromatic Substitution (SNAr) route is often preferred.[2]

Precursor: 2,5-Dichloro-4-fluoronitrobenzene Mechanism: Selective hydrolysis of the chlorine

atom ortho to the nitro group.[2]
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2,5-Dichloro-4-fluoronitrobenzene

Meisenheimer
Complex

Nucleophilic Attack
(at C-Cl ortho to NO2)

KOH / NaOH
(Hydrolysis)

5-Chloro-4-fluoro-2-nitrophenol

-Cl⁻
(Aromatization)

Click to download full resolution via product page

Caption: SNAr pathway exploiting the activation of the chlorine atom ortho to the nitro group.[2]

Feasibility: The nitro group activates the ortho and para positions.[2][3] The fluorine at the

para position is a stable leaving group but often less labile than chlorine in hydrolysis

conditions unless specific fluorophilic agents are used.[2] However, the chlorine at the ortho

position is highly activated by the nitro group and can be selectively hydrolyzed by strong

bases (KOH/NaOH) under heating.[2]

Advantage: Avoids nitration of a phenol, which can be prone to oxidation/tars.[2][3]

Disadvantage: Requires the specific nitrobenzene precursor, which must be synthesized via

nitration of 1,4-dichloro-2-fluorobenzene.[2]

Safety & Handling Protocols
Chemical Hazards
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Component Hazard Class Critical Precaution

3-Chloro-4-fluorophenol Corrosive, Irritant

Wear chemical-resistant

gloves (Nitrile).[2] Avoid skin

contact.[2][3]

Nitric Acid Oxidizer, Corrosive

Explosion Risk: Never mix with

organic solvents (acetone,

alcohols) other than the

controlled acetic acid protocol.

[2]

Nitro-phenols (Product) Toxic, Potential Explosive

Dry nitro-phenols can be

shock-sensitive.[2] Store as

moist solid if possible or

handle with anti-static tools.[2]

[3]

Waste Disposal
Aqueous Waste: The quench water contains acetic acid and nitric acid.[2] Neutralize with

Sodium Bicarbonate (NaHCO₃) before disposal.[2]

Organic Waste: Halogenated solvent waste stream.[2][3]
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Significance: Physical property data for the precursor.[2][3][8][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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